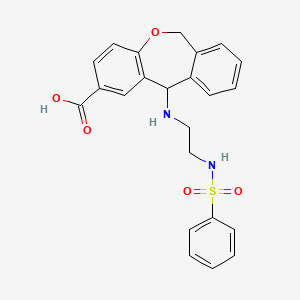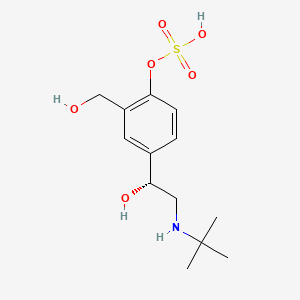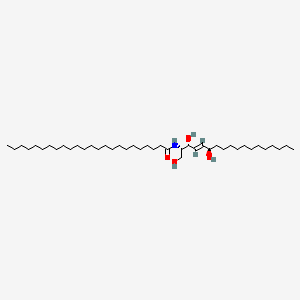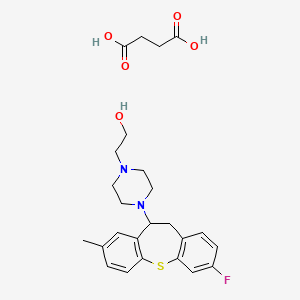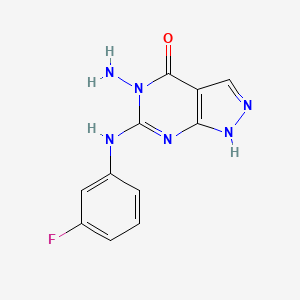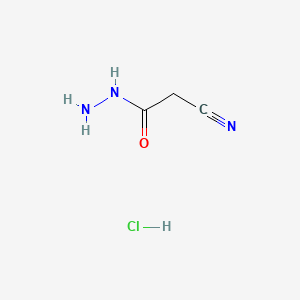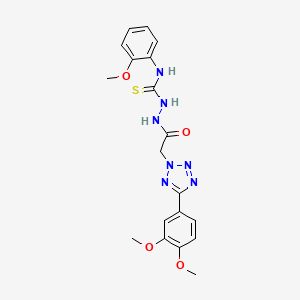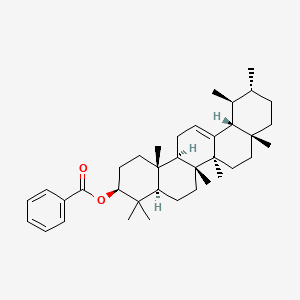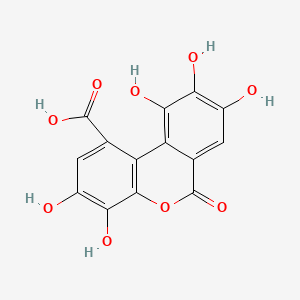
Luteic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Luteic acid, also known as 3,4,8,9,10-pentahydroxy-6-oxo-6H-dibenzo[b,d]pyran-1-carboxylic acid, is a natural phenol found in numerous fruits. It is a monolactonized tergalloyl group and plays a significant role in the synthesis of ellagic acid. This compound was first identified by Maximilian Nierenstein in 1945 as a molecule present in myrobalanitannin, a tannin found in the fruit of Terminalia chebula .
Preparation Methods
Luteic acid can be synthesized from hexahydroxydiphenic acid. The preparation involves the formation of a monolactonized tergalloyl group. Additionally, this compound can be produced from glucose by the action of Penicillium luteum Zukal . The industrial production methods typically involve the hydrolysis of tannins such as alnusiin and bicornin, which contain this compound as part of their structure .
Chemical Reactions Analysis
Luteic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ellagic acid, a process that involves the removal of hydrogen atoms.
Reduction: Although less common, reduction reactions can modify the hydroxyl groups present in this compound.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Luteic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including ellagic acid.
Biology: this compound is studied for its antioxidant properties and its role in plant metabolism.
Medicine: Research has shown potential therapeutic applications of this compound in treating diseases due to its antioxidant and anti-inflammatory properties.
Industry: This compound is used in the production of natural dyes and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of luteic acid involves its antioxidant activity. It reacts with active oxygen species, producing biologically active degradation products. This compound can inhibit the peroxidation of membrane phospholipids and reduce the formation of lipofuscin, contributing to its antioxidant properties .
Comparison with Similar Compounds
Luteic acid is similar to other phenolic compounds such as ellagic acid and urolithins. it is unique due to its specific structure and the presence of a monolactonized tergalloyl group. Similar compounds include:
Ellagic acid: A dimeric derivative of gallic acid, known for its antioxidant properties.
Urolithins: Metabolites derived from ellagic acid, studied for their health benefits.
This compound stands out due to its specific role in the synthesis of ellagic acid and its presence in various tannins .
Properties
CAS No. |
476-67-5 |
|---|---|
Molecular Formula |
C14H8O9 |
Molecular Weight |
320.21 g/mol |
IUPAC Name |
3,4,8,9,10-pentahydroxy-6-oxobenzo[c]chromene-1-carboxylic acid |
InChI |
InChI=1S/C14H8O9/c15-5-2-4-7(11(19)9(5)17)8-3(13(20)21)1-6(16)10(18)12(8)23-14(4)22/h1-2,15-19H,(H,20,21) |
InChI Key |
FLZGFQFYDGHWLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1O)O)O)C3=C(C(=C(C=C3C(=O)O)O)O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


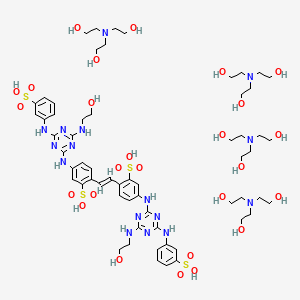
![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)
